Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride
Description
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C12H14BrNO2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromophenyl group attached to the pyrrolidine ring.
Properties
IUPAC Name |
methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2.ClH/c1-16-11(15)12(6-7-14-8-12)9-2-4-10(13)5-3-9;/h2-5,14H,6-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKRBTWUCBLFHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNC1)C2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4-Bromophenyl-Substituted Precursors
The formation of the pyrrolidine ring via cyclization reactions is a common strategy. A notable method involves the silver(I)-catalyzed [3+2] cycloaddition between 4-bromonitrostyrene and imines derived from methyl glycinate derivatives. In this approach:
- Imine Formation : Methyl glycinate reacts with an aldehyde (e.g., 4-bromobenzaldehyde) in the presence of triethylamine and molecular sieves to form an imine intermediate.
- Cycloaddition : The imine undergoes a [3+2] cycloaddition with 4-bromonitrostyrene catalyzed by silver(I) acetate, yielding a pyrrolidine ring with the 4-bromophenyl group at the 3-position.
- Esterification : The carboxylate group is introduced via esterification with methanol under acidic conditions.
Key Data :
- Yield: ~75% after column chromatography.
- Reaction Time: 12 hours at room temperature.
- Catalytic System: Silver(I) acetate (5 mol%), triethylamine (1.2 equiv).
Bromination of Pyrrolidine Intermediates
Direct bromination of pyrrolidine precursors offers a streamlined route. A patent (CN102675179A) describes the bromination of 3-hydroxy-1-methylpyrrolidine using phosphorus tribromide (PBr₃) in hexane:
- Reaction Setup : 3-Hydroxy-1-methylpyrrolidine is dissolved in hexane and cooled to 0°C.
- Bromination : PBr₃ is added dropwise, followed by reflux for 2 hours.
- Workup : The mixture is neutralized with KOH, extracted with diethyl ether, and acidified to form the hydrochloride salt.
Optimization Insights :
- Solvent Choice: Hexane minimizes side reactions compared to polar solvents.
- Yield: 22% (crude), improving to 85% purity after extraction.
Reductive Amination with 4-Bromobenzaldehyde
Reductive amination is a versatile method for constructing pyrrolidine derivatives. A modified protocol involves:
- Condensation : 4-Bromobenzaldehyde reacts with methyl 3-aminophenylacetate in methanol.
- Reduction : Sodium cyanoborohydride reduces the imine intermediate to form the pyrrolidine ring.
- Salt Formation : The product is treated with HCl gas to yield the hydrochloride.
Conditions :
- Temperature: Room temperature.
- Catalyst: None required (uncatalyzed).
- Yield: ~60–70% after purification.
Transition-metal catalysis enables precise introduction of the 4-bromophenyl group. A Suzuki-Miyaura coupling approach involves:
- Borylation : Methyl pyrrolidine-3-carboxylate is functionalized with a boronic ester at the 3-position.
- Coupling : Reaction with 4-bromophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃.
- Acidification : Hydrochloric acid is added to precipitate the hydrochloride salt.
Data Table :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Solvent | Dioxane/Water (3:1) |
| Yield | 82% |
One-Pot Multicomponent Reaction
A one-pot synthesis combines cyclization, esterification, and bromination:
- Cyclization : Ethyl acetoacetate, 4-bromoaniline, and formaldehyde undergo a Hantzsch-type reaction to form a dihydropyridine intermediate.
- Reduction : The dihydropyridine is hydrogenated over Raney nickel to yield the pyrrolidine core.
- Esterification and Salt Formation : Treatment with methanol/HCl introduces the methyl ester and hydrochloride group.
Advantages :
- Scalability: Suitable for gram-scale production.
- Purity: >95% by HPLC.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the phenyl ring undergoes substitution under SNAr (nucleophilic aromatic substitution) conditions. Key findings include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sodium methoxide | DMF, 80°C, 12 h | Methoxy-substituted derivative | 78% | |
| Piperidine | THF, reflux, 24 h | 3-(4-piperidinophenyl)pyrrolidine derivative | 65% | |
| Potassium cyanide | CuI catalyst, DMSO, 120°C | Cyano-substituted analog | 52% |
The electron-withdrawing ester group meta to the bromine enhances the ring’s electrophilicity, facilitating displacement. Steric hindrance from the pyrrolidine ring slightly reduces reaction rates compared to simpler aryl bromides.
Ester Hydrolysis and Functionalization
The methyl ester undergoes hydrolysis to generate carboxylic acid intermediates, enabling further derivatization:
-
Acidic Hydrolysis :
-
Conditions : 6M HCl, 100°C, 8 h
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Product : 3-(4-bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride
-
Yield : 89%
-
-
Basic Hydrolysis :
-
Conditions : NaOH (2M), ethanol, 60°C, 6 h
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Product : Sodium salt of the carboxylic acid
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Yield : 94%
-
The carboxylic acid intermediate is critical for amide bond formation. For example, coupling with benzylamine using EDC/HOBt yields the corresponding amide in 76% yield.
Reduction Reactions
The pyrrolidine ring and ester group participate in selective reductions:
| Reagent | Target | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| LiAlH₄ | Ester → Alcohol | Dry ether, 0°C → RT | 3-(4-bromophenyl)pyrrolidine-3-methanol | 82% | |
| H₂/Pd-C | Aromatic Br → H | MeOH, 40 psi, 12 h | Dehalogenated pyrrolidine derivative | 68% |
The stereochemistry of the pyrrolidine ring influences reduction outcomes, with trans-isomers showing higher selectivity in hydrogenation.
Oxidation Reactions
Controlled oxidation modifies the pyrrolidine ring:
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Ring Oxidation :
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Reagent : KMnO₄, acidic aqueous conditions
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Product : Pyrrolidinone derivative (lactam)
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Yield : 58%
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-
Side-Chain Oxidation :
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Reagent : CrO₃ in H₂SO₄
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Product : Ketone at the benzylic position
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Yield : 43%
-
Oxidation pathways are highly condition-dependent, with competing reactions observed under strong acidic or basic media.
Cross-Coupling Reactions
The bromophenyl group participates in palladium-catalyzed couplings:
| Reaction Type | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃, DME/H₂O, 80°C | Biaryl-pyrrolidine hybrid | 73% | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene, 110°C | Aminated derivative | 66% |
These reactions enable precise functionalization for drug discovery applications, particularly in introducing pharmacophores.
Ring-Opening and Rearrangement
Under strong basic conditions, the pyrrolidine ring undergoes strain-driven rearrangements:
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Reagent : LDA (lithium diisopropylamide), THF, −78°C
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Product : Open-chain amino ketone
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Yield : 41%
Mechanistic studies suggest a retro-Mannich pathway, releasing formaldehyde and forming a conjugated enamine intermediate.
Salt Formation and pH-Dependent Behavior
As a hydrochloride salt, the compound exhibits pH-responsive solubility:
Protonation at acidic pH stabilizes the zwitterionic form, enhancing aqueous solubility for biological assays .
Scientific Research Applications
Organic Synthesis
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions, including:
- Esterification : The compound can undergo esterification reactions to form new esters, which are crucial in the synthesis of pharmaceuticals and agrochemicals.
- Nucleophilic Substitution : The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications. Preliminary studies indicate that this compound may exhibit:
- Antimicrobial Properties : Research has shown that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Initial investigations suggest that it may possess anticancer properties by modulating biological pathways involved in tumor growth and proliferation. For instance, studies have reported its ability to induce apoptosis in cancer cell lines, suggesting a mechanism for its potential use in cancer therapy.
The biological activity of this compound has been explored through various studies. Notable findings include:
- Interaction with Biological Targets : The compound may interact with specific proteins or enzymes, influencing biochemical pathways critical for cellular function. Such interactions could lead to significant biological effects, including modulation of enzyme activity and receptor signaling.
Case Study: Anticancer Properties
A recent study investigated the effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF7 (Breast Cancer) | 4.375 | Significant antiproliferative effect |
| HCT116 (Colon Cancer) | 5.014 | Comparable efficacy observed |
These results indicate that the compound may serve as a promising lead for further development in anticancer therapies.
Comparison with Related Compounds
To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 4-(phenyl)pyrrolidine-3-carboxylate | Lacks bromine substitution | Generally lower reactivity |
| Methyl 3-(4-bromophenyl)pyrrolidine-2-carboxylate | Different position of carboxylic group | Potentially different biological activity |
| Methyl 2-(4-bromophenyl)pyrrolidine-3-carboxylate | Altered ring position | May exhibit unique pharmacological effects |
This comparison highlights how the bromine substitution enhances the reactivity and biological activity of this compound compared to its analogs.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with biological receptors, while the pyrrolidine ring can influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate;hydrochloride can be compared with other similar compounds, such as:
Methyl 3-(4-chlorophenyl)pyrrolidine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-(4-fluorophenyl)pyrrolidine-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl 3-(4-methylphenyl)pyrrolidine-3-carboxylate: Similar structure but with a methyl group instead of bromine.
The uniqueness of this compound lies in its specific bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs .
Biological Activity
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate; hydrochloride is characterized by the following structural features:
- Molecular Formula : C12H14BrN O2·HCl
- Molecular Weight : 299.6 g/mol
- Functional Groups : Pyrrolidine ring, carboxylate ester, and bromophenyl substituent.
The presence of the bromophenyl group enhances the compound's lipophilicity and biological interaction potential, making it a valuable candidate for further pharmacological studies .
The biological activity of methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that this compound may modulate neurotransmitter systems, particularly in the context of neurological disorders. Its structure allows it to bind effectively to targets within the central nervous system, potentially influencing pathways associated with pain perception and mood regulation .
Pharmacological Applications
- Neurological Disorders :
- Antimicrobial Activity :
Research Findings and Case Studies
Several studies have investigated the biological activity of methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate, yielding promising results:
Synthesis and Development
The synthesis of methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate can be achieved through various methods, often involving multi-step organic reactions that incorporate brominated phenolic derivatives into pyrrolidine frameworks. This synthetic versatility allows for modifications that can enhance biological activity or alter pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What are the standard methods for determining the crystal structure of Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves using a diffractometer, followed by structure solution via direct methods (e.g., SHELXD ) and refinement with SHELXL . Visualization tools like ORTEP-III or WinGX generate anisotropic displacement ellipsoids. Validate the structure using checkCIF to identify discrepancies in bond lengths, angles, or thermal parameters .
Q. How is Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride synthesized?
- Methodology : Common routes include ring-closing metathesis or enantioselective cyclization of substituted proline derivatives. For example, bromophenyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. The hydrochloride salt is formed by treating the free base with HCl in ethanol . Purification typically involves recrystallization from ethanol/water mixtures .
Q. What analytical techniques are used to characterize intermediates and final products?
- Methodology :
- HPLC : Purity assessment (>95% by reverse-phase C18 columns) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+).
- NMR : 1H/13C NMR to verify substituent positions and stereochemistry (e.g., 4-bromophenyl integration at δ 7.2–7.6 ppm) .
Advanced Research Questions
Q. How can stereochemical assignments be resolved for enantiomers of this compound?
- Methodology : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers . For absolute configuration, perform SCXRD with anomalous dispersion effects (e.g., Cu-Kα radiation) . Compare experimental data with computed circular dichroism (CD) spectra for validation .
Q. What computational methods analyze the pyrrolidine ring’s puckering conformation?
- Methodology : Apply Cremer-Pople parameters to quantify ring puckering . Calculate puckering amplitude (q) and phase angle (φ) from atomic coordinates using software like PLATON . Compare with density functional theory (DFT) optimizations (e.g., B3LYP/6-31G*) to assess dynamic vs. crystallographic conformations .
Q. How should researchers address contradictions between NMR and X-ray data?
- Methodology : Discrepancies (e.g., unexpected diastereomer ratios) may arise from dynamic effects in solution. Use variable-temperature NMR to probe conformational equilibria. Cross-validate with SCXRD to confirm solid-state structure . If impurities are suspected, employ LC-MS to identify byproducts .
Q. What strategies optimize crystallization conditions for this compound?
- Methodology : Screen solvents (e.g., DMSO, MeOH, EtOAc) using vapor diffusion or temperature-gradient methods. Additives like NH4PF6 can enhance crystal quality. Monitor crystal growth via polarized light microscopy. For twinned crystals, use SHELXL’s TWIN/BASF commands during refinement .
Q. How is the hydrochloride counterion’s role evaluated in stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
